molecular formula C21H19N3OS B7882423 2-Methyl-7-[[(4-methyl-2-pyridinyl)amino](2-thienyl)methyl]-8-quinolinol

2-Methyl-7-[[(4-methyl-2-pyridinyl)amino](2-thienyl)methyl]-8-quinolinol

Cat. No.: B7882423
M. Wt: 361.5 g/mol
InChI Key: UHTHUGWXOOBIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol is a complex organic compound that features a quinolinol core structure substituted with a methyl group and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated quinolinol under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing, which allows for superheating solvents above their boiling points and performing reactions at elevated temperatures . This method enhances reaction efficiency and scalability, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce quinolinol derivatives with altered functional groups.

Scientific Research Applications

2-Methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its quinolinol core, combined with the thienylmethyl and pyridinylamino substituents, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-7-[[(4-methylpyridin-2-yl)amino]-thiophen-2-ylmethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-13-9-10-22-18(12-13)24-20(17-4-3-11-26-17)16-8-7-15-6-5-14(2)23-19(15)21(16)25/h3-12,20,25H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTHUGWXOOBIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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